molecular formula C20H36S B14084489 3-(4,8,12-Trimethyltridecyl)thiophene CAS No. 102037-89-8

3-(4,8,12-Trimethyltridecyl)thiophene

Cat. No.: B14084489
CAS No.: 102037-89-8
M. Wt: 308.6 g/mol
InChI Key: HCUPGGLNJFUUFZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4,8,12-Trimethyltridecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One proposed synthetic route involves the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .

Chemical Reactions Analysis

3-(4,8,12-Trimethyltridecyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-(4,8,12-Trimethyltridecyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,8,12-Trimethyltridecyl)thiophene involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound is presumed to originate from the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes .

Properties

CAS No.

102037-89-8

Molecular Formula

C20H36S

Molecular Weight

308.6 g/mol

IUPAC Name

3-(4,8,12-trimethyltridecyl)thiophene

InChI

InChI=1S/C20H36S/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3

InChI Key

HCUPGGLNJFUUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1=CSC=C1

Origin of Product

United States

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